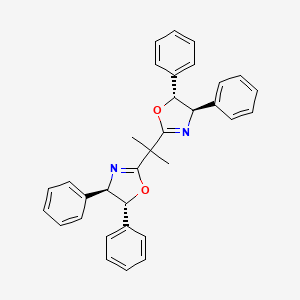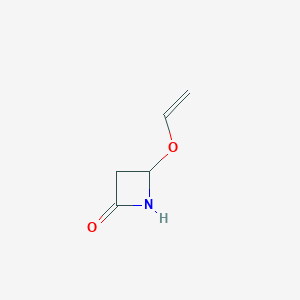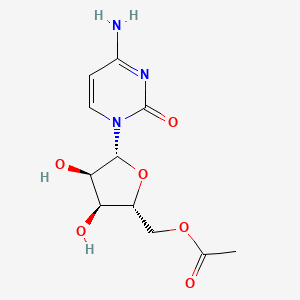
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine
概要
説明
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine is a synthetic porphyrin compound with the molecular formula C32H22N12. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin derivative is characterized by the presence of four pyrazolyl groups attached to the porphyrin core, which can significantly alter its chemical and physical properties.
作用機序
Target of Action
Porphyrin compounds are known to interact with various biological targets, including proteins and nucleic acids .
Mode of Action
It’s known that porphyrin compounds can form complexes with various elements, which can influence their interaction with biological targets .
Biochemical Pathways
Porphyrin compounds are involved in a wide range of biological processes, including oxygen transport and photosynthesis .
Pharmacokinetics
The pharmacokinetics of porphyrin compounds can be influenced by factors such as their chemical structure and the presence of metal ions .
Result of Action
Porphyrin compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific structure and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain metal ions can affect the stability and activity of porphyrin compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine typically involves the condensation of pyrrole with an aldehyde under acidic conditions to form the porphyrin core. The pyrazolyl groups are then introduced through a series of substitution reactions. One common method involves the reaction of the porphyrin with pyrazole in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalysis.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The pyrazolyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-porphyrins, while substitution reactions can yield a variety of functionalized porphyrins .
科学的研究の応用
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: The compound can be used as a fluorescent probe for imaging and sensing applications.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetra-4-pyridyl-21H,23H-porphine: Similar in structure but with pyridyl groups instead of pyrazolyl groups.
5,10,15,20-Tetra-phenyl-21H,23H-porphine: Contains phenyl groups, which can alter its electronic properties and reactivity.
Uniqueness
5,10,15,20-Tetra-1H-pyrazol-4-yl-21H,23H-porphine is unique due to the presence of pyrazolyl groups, which can enhance its chemical stability and reactivity. These groups also provide additional sites for functionalization, making the compound highly versatile for various applications.
特性
IUPAC Name |
5,10,15,20-tetrakis(1H-pyrazol-4-yl)-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N12/c1-2-22-30(18-11-35-36-12-18)24-5-6-26(43-24)32(20-15-39-40-16-20)28-8-7-27(44-28)31(19-13-37-38-14-19)25-4-3-23(42-25)29(21(1)41-22)17-9-33-34-10-17/h1-16,41,44H,(H,33,34)(H,35,36)(H,37,38)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGWNLFZQONHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CNN=C6)C7=CNN=C7)C8=CNN=C8)C=C3)C9=CNN=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)





![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)

